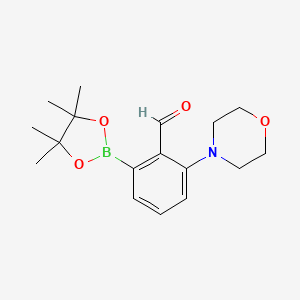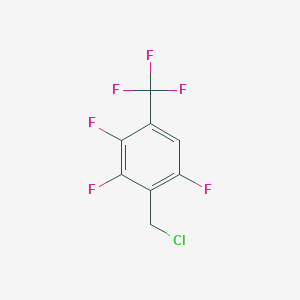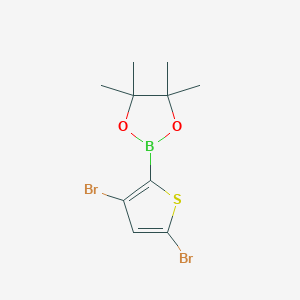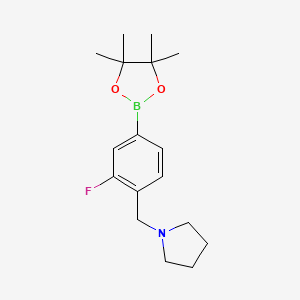
2-Formyl-3-(morpholino)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-3-(morpholino)phenylboronic acid pinacol ester is a chemical compound that is used as a starting material in various chemical reactions . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular weight of this compound is 317.19 . Its IUPAC name is 2-morpholino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are used in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Overview of Morpholino Derivatives in Research
Morpholino derivatives, including 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester, have been extensively studied for their potential applications in various fields of scientific research. Morpholino oligos, closely related to the chemical structure , have been utilized to inhibit gene function in embryos across a range of model organisms, proving their utility in genetic studies. This approach has shown that morpholinos provide a relatively simple and rapid method to study gene function with careful controls, highlighting their importance in developmental biology (Heasman, 2002).
Chemical and Pharmacological Interest
The morpholine ring, a component of this compound, is found in various organic compounds developed for diverse pharmacological activities. Research on morpholine derivatives has demonstrated a broad spectrum of pharmacological profiles, underlining their significance in medicinal chemistry. Such studies have paved the way for the development of novel morpholine and pyran analogues with potent pharmacophoric activities, suggesting potential applications in drug design and synthesis (Asif & Imran, 2019).
Role in Anticancer Research
Cinnamic acid derivatives, to which this compound is related through its boronic acid component, have received attention in medicinal research for their anticancer potentials. The chemical versatility of cinnamic acids allows for the synthesis of various derivatives with antitumor efficacy, pointing towards the utility of such compounds in developing traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Antioxidant Activity Studies
Analytical methods used in determining antioxidant activity have also seen the application of compounds similar to this compound. Studies in this area focus on the mechanisms of action and potential applications of antioxidants in food engineering, medicine, and pharmacy, underscoring the relevance of phenylboronic acid derivatives in understanding the antioxidant capacity of various samples (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action involves a process known as protodeboronation, which is a radical approach . Protodeboronation of boronic esters is a critical step in many chemical reactions, including the Suzuki-Miyaura coupling .
Biochemical Pathways
This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
The result of the compound’s action is the facilitation of formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at 2-8°C . Additionally, the rate of hydrolysis of similar phenylboronic pinacol esters is considerably accelerated at physiological pH .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Orientations Futures
Propriétés
IUPAC Name |
2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(13(14)12-20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMPROFBFFJXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B6342689.png)

